molecular formula C18H19BrN2O B3470487 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide

4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide

Cat. No.: B3470487
M. Wt: 359.3 g/mol
InChI Key: ZQMXLQOZMLMAAZ-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C18H21BrN2O It is a derivative of benzamide, featuring a bromine atom at the 4-position of the benzene ring, a cyclohexyl group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoyl chloride, cyclohexylamine, and 2-aminopyridine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve:

    Scaling Up: Using larger quantities of starting materials and solvents.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Automation: Employing automated systems for mixing, heating, and purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., 4-amino-N-cyclohexyl-N-pyridin-2-ylbenzamide).

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with fewer functional groups.

    Coupling: Complex molecules with extended aromatic systems.

Scientific Research Applications

4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or liquid crystals.

    Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide depends on its specific application:

    Molecular Targets: It may interact with specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    4-bromo-N-pyridin-2-ylbenzamide: Lacks the cyclohexyl group.

    4-bromo-N-cyclohexylbenzamide: Lacks the pyridin-2-yl group.

Uniqueness

    Structural Features: The presence of both cyclohexyl and pyridin-2-yl groups makes 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide unique, potentially offering distinct chemical and biological properties.

    Applications: Its unique structure may allow for specific interactions with biological targets, making it valuable in drug design and other applications.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-15-11-9-14(10-12-15)18(22)21(16-6-2-1-3-7-16)17-8-4-5-13-20-17/h4-5,8-13,16H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMXLQOZMLMAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320217
Record name 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433311-36-5
Record name 4-bromo-N-cyclohexyl-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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